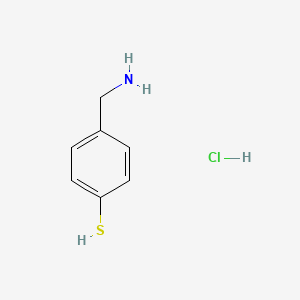

4-(Aminomethyl)-benzenethiol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(Aminomethyl)-benzenethiol hydrochloride” is an amino acid ester hydrochloride. It plays a role during the preparation of a novel hepatitis C virus (HCV) helicase inhibitor . It can also be used in the synthesis of fluorescent-labeled bisbenzamidine, which can be a biochemical tool in biomedical studies .

Synthesis Analysis

The synthesis of “4-(Aminomethyl)-benzenethiol hydrochloride” involves a three-step process with good or very good yields. DMT/NMM/TsO − (4- (4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate) is used as a coupling reagent .Molecular Structure Analysis

The molecular formula of “4-(Aminomethyl)-benzenethiol hydrochloride” is C8H9ClN2. The InChI Key is QREZLLYPLRPULF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Aminomethyl)-benzenethiol hydrochloride” include a melting point of 274-279 °C . The molecular weight is 168.62 .Applications De Recherche Scientifique

Corrosion Inhibition

4-(Aminomethyl)-benzenethiol hydrochloride derivatives have been studied for their corrosion inhibition properties. In one study, 2-((4-(dimethylamino) benzylidene)amino)benzenethiol (DBB) showed promising results in preventing carbon steel corrosion in HCl solutions. The research demonstrated that the inhibition efficiency of DBB increased with rising temperature and immersion time. The study also explored the inhibitor’s adsorption characteristics and engaged in quantum chemical calculations to predict the interaction of DBB with metal surfaces (Keleş, Keleş, & Sayın, 2021).

Chemical Sensing

The compound has also been utilized in the development of chemical sensors. One study designed a reaction-based fluorescent probe for selective discrimination of thiophenols over aliphatic thiols, demonstrating its potential in chemical, biological, and environmental sciences. The probe displayed high selectivity and sensitivity with successful applications in detecting thiophenols in water samples (Wang, Han, Jia, Zhou, & Deng, 2012).

Material Science

In material science, 4-(Aminomethyl)-benzenethiol hydrochloride derivatives have been investigated for modifying gold surfaces. A study examined the work function of gold surfaces modified with substituted benzenethiols, including 4-aminobenzenethiol and 4-(dimethylamino)benzenethiol. The research is crucial for the design of organic electronic devices, revealing that the work function varied depending on the substituted benzenethiol used and that thermal annealing could revert the work function to that of an unmodified surface (Kuzumoto & Kitamura, 2014).

Safety and Hazards

Propriétés

IUPAC Name |

4-(aminomethyl)benzenethiol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS.ClH/c8-5-6-1-3-7(9)4-2-6;/h1-4,9H,5,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIJDZTZVZJWIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)S.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)-benzenethiol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2436649.png)

![4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B2436650.png)

![4-[(2-aminophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2436653.png)

![[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2436654.png)

![3-(3,4-dimethoxyphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2436656.png)

![4-methyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2436658.png)

![(2E,NZ)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2436660.png)

![1-(6-ethylbenzo[d]thiazol-2-yl)-5-(2-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2436662.png)

![4,4,4-trifluoro-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide](/img/structure/B2436666.png)

![2-[4-(pyridin-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2436669.png)

![(1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol](/img/structure/B2436670.png)